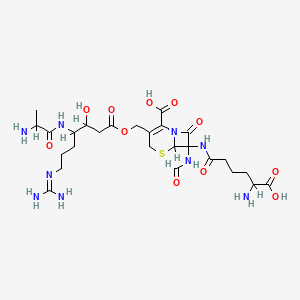
Chitinovorin-A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chitinovorin-A is a natural product found in Bacteria and Flavobacterium with data available.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for the initial identification and structural characterization of Chitinovorin-A?
- Methodological Answer : Initial identification typically employs high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. For structural elucidation, use 2D-NMR techniques (e.g., COSY, HSQC, HMBC) to resolve stereochemistry and connectivity. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .
Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?
- Methodological Answer : Document reaction conditions (temperature, solvent, catalysts) meticulously. Use step-by-step characterization (e.g., TLC, HPLC) for intermediates. Provide purity thresholds (>95% by HPLC) and spectral data for each compound. Include failure cases to highlight optimization steps, adhering to protocols for reporting new compounds .
Q. What analytical techniques are critical for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards ensures precision. Validate methods for sensitivity (LOQ ≤ 1 ng/mL), linearity (R² ≥ 0.99), and recovery rates (80–120%). Include matrix effect assessments to account for biological interference .
Advanced Research Questions
Q. How can mechanistic studies on this compound’s bioactivity be optimized to address conflicting hypotheses?
- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition kinetics) with computational modeling (molecular docking, MD simulations) to validate binding interactions. Use CRISPR/Cas9 gene editing to confirm target specificity in cellular models. Cross-reference results with orthogonal assays (e.g., SPR, ITC) to resolve contradictions .
Q. What strategies are effective for resolving contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Apply the TRIZ contradiction matrix to systematically evaluate experimental parameters (e.g., purity vs. bioavailability). Replicate studies under standardized conditions, reporting deviations transparently .
Q. How can researchers optimize this compound’s pharmacokinetic properties for preclinical validation?
- Methodological Answer : Use a Design of Experiments (DoE) approach to test formulation variables (e.g., liposomal encapsulation, PEGylation). Monitor bioavailability via pharmacokinetic profiling (AUC, Cₘₐₓ, t₁/₂). Employ physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior .
Q. What ethical and methodological considerations apply to in vivo studies of this compound?
- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize sample sizes. Use blinding and randomization to reduce bias. For human tissue samples, obtain informed consent and document IRB approval. Include negative controls and toxicity thresholds in protocols .
Q. How can synergistic effects between this compound and other compounds be systematically investigated?
- Methodological Answer : Perform combinatorial screening (e.g., checkerboard assays) to calculate fractional inhibitory concentration (FIC) indices. Use transcriptomic profiling (RNA-seq) to identify pathway crosstalk. Validate synergy in 3D organoid models to mimic physiological complexity .
Q. What frameworks ensure reproducibility when scaling up this compound production for collaborative studies?
- Methodological Answer : Publish detailed synthetic protocols with batch-to-batch variability data (e.g., ±5% yield). Share raw spectral files in open-access repositories. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate scalability during experimental design .
Q. How should researchers address gaps in this compound’s structure-activity relationship (SAR) data?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituent scanning). Test analogs in parallel using high-throughput screening (HTS). Apply QSAR models to predict bioactivity, validating predictions with in vitro assays. Disclose computational parameters (e.g., force fields, scoring functions) for transparency .
Eigenschaften
CAS-Nummer |
95041-98-8 |
|---|---|
Molekularformel |
C26H41N9O11S |
Molekulargewicht |
687.7 g/mol |
IUPAC-Name |
7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-(2-aminopropanoylamino)-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C26H41N9O11S/c1-12(27)20(40)33-15(5-3-7-31-25(29)30)16(37)8-18(39)46-9-13-10-47-24-26(32-11-36,23(45)35(24)19(13)22(43)44)34-17(38)6-2-4-14(28)21(41)42/h11-12,14-16,24,37H,2-10,27-28H2,1H3,(H,32,36)(H,33,40)(H,34,38)(H,41,42)(H,43,44)(H4,29,30,31) |
InChI-Schlüssel |
QIKMSWPGMFAWFV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N |
Synonyme |
chitinovorin A chitinovorin-A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















